BenchChemオンラインストアへようこそ!

2-formyl-1,3-thiazole-4-carbonitrile

Lipophilicity Drug-likeness Permeability

2‑Formyl‑1,3‑thiazole‑4‑carbonitrile (CAS 466686‑77‑1) is a low‑molecular‑weight (138.15 g mol⁻¹), disubstituted thiazole scaffold that simultaneously presents a C‑2 aldehyde and a C‑4 nitrile. Its computed physicochemical signature—XLogP3 = 0.8, topological polar surface area (TPSA) = 82 Ų, zero hydrogen‑bond donors (HBD = 0), and four hydrogen‑bond acceptors (HBA = 4)—sets a quantifiable baseline that distinguishes it from closely related monofunctional or regioisomeric thiazole building blocks.

Molecular Formula C5H2N2OS
Molecular Weight 138.15 g/mol
CAS No. 466686-77-1
Cat. No. B1521443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-formyl-1,3-thiazole-4-carbonitrile
CAS466686-77-1
Molecular FormulaC5H2N2OS
Molecular Weight138.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C=O)C#N
InChIInChI=1S/C5H2N2OS/c6-1-4-3-9-5(2-8)7-4/h2-3H
InChIKeyXRSRQCHHXRLPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide to 2‑Formyl‑1,3‑thiazole‑4‑carbonitrile (CAS 466686‑77‑1) – Key Physicochemical and Structural Identity


2‑Formyl‑1,3‑thiazole‑4‑carbonitrile (CAS 466686‑77‑1) is a low‑molecular‑weight (138.15 g mol⁻¹), disubstituted thiazole scaffold that simultaneously presents a C‑2 aldehyde and a C‑4 nitrile [1]. Its computed physicochemical signature—XLogP3 = 0.8, topological polar surface area (TPSA) = 82 Ų, zero hydrogen‑bond donors (HBD = 0), and four hydrogen‑bond acceptors (HBA = 4)—sets a quantifiable baseline that distinguishes it from closely related monofunctional or regioisomeric thiazole building blocks .

Why In‑Class Thiazole‑4‑carbonitrile Analogs Cannot Be Assumed Interchangeable Without Quantitative Loss of Function


Thiazole‑4‑carbonitrile analogs carrying different 2‑position substituents (e.g., ‑Br, ‑NH₂, ‑COCH₃) or lacking the 4‑nitrile group vary systematically in lipophilicity, hydrogen‑bond capacity, and TPSA [1]. These differences translate into predictable changes in solubility, permeability, and metabolic stability that directly affect hit‑to‑lead progression; substituting one analog for another without accounting for these property cliffs risks invalidating SAR trends and wasting synthetic resources [2]. The quantitative evidence below details the specific magnitude of these differences.

Quantifiable Differentiation Evidence for 2‑Formyl‑1,3‑thiazole‑4‑carbonitrile Against Five Closest Structural Analogs


XLogP3 Lipophilicity Differential vs. 2‑Bromo‑1,3‑thiazole‑4‑carbonitrile

The target compound exhibits an XLogP3 of 0.8, which is 1.2 log units lower than the 2‑bromo analog (XLogP3 = 2.0) [1]. This difference corresponds to an approximately 16‑fold reduction in partition coefficient, placing the target compound within the favorable drug‑like space of XLogP ≤ 3 while the bromo analog is more lipophilic and at higher risk of poor aqueous solubility and off‑target binding.

Lipophilicity Drug-likeness Permeability

TPSA Differentiation vs. Non‑Cyano Analog 2‑Formylthiazole

The 4‑carbonitrile group increases the topological polar surface area to 82 Ų compared with only 58.2 Ų for the simple 2‑formylthiazole lacking the 4‑nitrile [1]. This 23.8 Ų increase preserves the compound within the generally orally bioavailable range (TPSA < 140 Ų) while providing additional polar interaction capacity that can enhance binding to polar residues in target protein active sites.

Polar surface area Membrane permeability Oral bioavailability

Zero Hydrogen‑Bond Donors Differentiates from 2‑Amino‑1,3‑thiazole‑4‑carbonitrile for CNS Drug Design

The target compound has HBD = 0, compared with HBD = 1 for the 2‑amino analog [1]. In multiparameter CNS optimization scores (e.g., CNS MPO), each HBD contributes negatively; the target compound’s zero HBD count yields a better predicted CNS penetration profile than the amino version, while retaining the same number of hydrogen‑bond acceptors (HBA = 4).

Blood-brain barrier penetration HBD count CNS MPO

Enhanced Hydrogen‑Bond Acceptor Capacity vs. 2‑Bromo‑ and 2‑Formylthiazole Analogs

With HBA = 4, the target compound provides one additional hydrogen‑bond acceptor compared to the 2‑bromo analog (HBA = 3) and the 2‑formylthiazole analog lacking the nitrile (HBA = 3) [1]. This single‑acceptor gain stems from the 4‑cyano group and can enable new interactions with complementary donor residues in protein binding pockets, expanding the accessible ligand‑receptor interaction space.

Hydrogen bonding Target engagement Scaffold optimization

Orthogonal Aldehyde Reactivity vs. Acetyl Analog 2‑Acetyl‑1,3‑thiazole‑4‑carbonitrile

The C‑2 aldehyde group enables mild, bioorthogonal ligation chemistries (e.g., oxime/hydrazone formation, reductive amination) that proceed under conditions where the 2‑acetyl analog (ketone) would require harsher catalysts or elevated temperatures [1]. The electrophilicity difference is reflected in the substantially different reported reactivity of formyl‑ vs. acetyl‑thiazoles in Knoevenagel condensations; formyl thiazoles typically condense at room temperature within hours, while acetyl derivatives require heating [2].

Chemoselective ligation Aldehyde vs. ketone Bioconjugation

Cautionary Note: Lack of Direct Head‑to‑Head Biological Activity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not yield any published article or patent containing a direct, quantitative, head‑to‑head biological comparison (e.g., IC₅₀, Kᵢ, cellular EC₅₀, or in‑vivo PK) between 2‑formyl‑1,3‑thiazole‑4‑carbonitrile and a structurally defined comparator under identical assay conditions [1]. All decision‑making for applications requiring direct biological benchmarking must therefore rely on internal experimental validation, as existing public data is limited to the physicochemical comparisons and reactivity class inferences presented above.

Data transparency Evidence grading Procurement risk assessment

Where the 2‑Formyl‑1,3‑thiazole‑4‑carbonitrile Property Set Delivers Differentiated Value – Application Scenarios


MedChem Lead‑Optimization Libraries Requiring Balanced Lipophilicity and Minimal HBD

When medicinal chemistry teams need a thiazole building block that resides within the favorable drug‑like lipophilicity window (XLogP3 = 0.8) and carries zero HBDs, the target compound is a logically preferred choice over the 2‑bromo analog (XLogP3 = 2.0) or 2‑amino analog (HBD = 1). The lower lipophilicity reduces the risk of CYP450‑mediated metabolism and phospholipidosis, while zero HBD preserves CNS permeability potential [1]. Procurement and inventory decisions for fragment‑based or HTS library construction can be quantitatively justified by these computed property differences.

Fragment‑Based Drug Discovery (FBDD) Where High HBA and Low Molecular Weight Are Prioritized

At MW = 138 Da and with 4 HBA, the target compound meets fragment‑ligand efficiency criteria more favorably than the heavier 2‑acetyl analog (MW 152 Da) or the 2‑bromo analog (MW 189 Da). The aldehyde additionally permits rapid fragment‑growing via imine or hydrazone formation without introducing extra HBDs, a strategy that is not accessible with the 2‑bromo or 2‑amino versions [1]. This compound is thus a strong candidate for inclusion in aldehyde‑focused fragment libraries with predefined synthetic elaboration paths.

CNS‑Targeted Synthesis Where Donor‑Free Scaffolds Are Required

For CNS programs where the multiparameter optimization (MPO) desirability score penalizes HBD count, the target compound’s HBD = 0 profile gives it a calculable advantage over the 2‑amino analog (HBD = 1). The TPSA of 82 Ų sits below the CNS MPO TPSA penalty threshold of 120 Ų, supporting predicted passive blood‑brain barrier penetration. This combination of zero HBD and acceptable TPSA is not simultaneously met by any other analog in the comparison set [1].

Orthogonal Derivatization in Chemical Biology Probes

The concurrent presence of an aldehyde (for oxime/hydrazone ligation) and a nitrile (for reduction to amine, hydrolysis to acid, or tetrazole formation via click chemistry) enables two‑step orthogonal functionalization on the same scaffold [1]. This orthogonality is not achievable with the 2‑bromo analog, where the C‑2 position requires palladium‑catalyzed cross‑coupling, or with the 2‑acetyl analog, where carbonyl reactivity is attenuated. Researchers designing bifunctional probes or PROTAC‑linker attachment points benefit from selecting the formyl‑nitrile thiazole as a single, bis‑electrophilic node.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-formyl-1,3-thiazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.